molecular formula C8H16 B165378 2-Methyl-2-heptene CAS No. 627-97-4

2-Methyl-2-heptene

Cat. No. B165378
CAS RN: 627-97-4
M. Wt: 112.21 g/mol
InChI Key: WEPNJTDVIIKRIK-UHFFFAOYSA-N
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Description

2-Methyl-2-heptene is an organic compound with the molecular formula C8H16 . It is also known by other names such as 2-Heptene, 2-methyl-; 2-Methylhept-2-ene . It undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 112.213 Da .


Chemical Reactions Analysis

This compound undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

This compound has a boiling point of 122 °C and a density of 0.724 g/mL at 25 °C . It has a refractive index of 1.417 .

Scientific Research Applications

Renewable Jet and Diesel Fuels Synthesis

Harvey and Quintana (2010) developed a method for dimerizing renewable feedstocks like 2-ethyl-1-hexene to create complex mixtures of hydrocarbons. These dimers could potentially be blended with renewable or conventional jet fuels, offering an eco-friendly fuel alternative. This method involved isomerization to 3-methyl-2-heptene and others, followed by hydrogenation and fractional distillation (Harvey & Quintana, 2010).

Gasoline Additive Replacement

Luyben (2010) explored the replacement of methyl tert-butyl ether (MTBE) in gasoline with 2-methoxy-2-methylheptane (MMH) to avoid groundwater contamination. The reaction involved 2-methyl-1-heptene, showing its potential use in creating environmentally safer gasoline additives (Luyben, 2010).

Linear Octenes Production

Xu et al. (2016) reported the production of linear octenes from oligomerization of 1-butene over carbon-supported cobalt catalysts, which included methyl-heptenes like trans-3-methyl-2-heptene. This process indicated the potential use of 2-methyl-2-heptene in the production of linear olefins, important in various industrial applications (Xu et al., 2016).

Pyrolysis Chemistry Insights

Cao et al. (2021) studied the pyrolysis of 1-heptene, identifying alkenes like ethylene as dominant products and elucidating the key pathways in fuel decomposition. This research provides insights into the behavior of compounds like this compound in fuel pyrolysis, crucial for refining and energy production processes (Cao et al., 2021).

Reactive Distillation Process Optimization

Hussain et al. (2017, 2018) proposed a reactive distillation configuration for producing MMH, involving 2-methyl-1-heptene. This process significantly reduced capital, operating, and total annual costs, suggesting the efficiency of this compound in process optimization for chemical manufacturing (Hussain et al., 2017), (Hussain et al., 2018).

Polylactide Toughening

Jing and Hillmyer (2008) synthesized a bifunctional monomer from lactide and used it in polymerizations, including spiro[6-methyl-1,4-dioxane-2,5-dione-3,2'-bicyclo[2.2.1]hept[5]ene]. This monomer could improve the toughness of polylactide, suggesting the role of compounds like this compound in advanced material science applications (Jing & Hillmyer, 2008).

Safety and Hazards

2-Methyl-2-heptene is classified as a flammable liquid and an aspiration toxin . It may be fatal if swallowed and enters airways, and it can cause skin irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Mechanism of Action

Target of Action

2-Methyl-2-heptene is a chemical compound with the formula C8H16 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a chemical reaction or biological system.

Mode of Action

It has been reported that this compound undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides .

Biochemical Pathways

The formation of hydroperoxides suggests that it may be involved in oxidative processes .

Result of Action

The formation of hydroperoxides suggests that it may cause oxidative stress .

properties

IUPAC Name

2-methylhept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPNJTDVIIKRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211774
Record name 2-Methylhept-2-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627-97-4
Record name 2-Methyl-2-heptene
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Record name 2-Methylhept-2-ene
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Record name 2-METHYL-2-HEPTENE
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Record name 2-Methylhept-2-ene
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Record name 2-methylhept-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-methyl-2-heptene?

A1: this compound is an aliphatic alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. While specific spectroscopic data wasn't detailed within the provided abstracts, the presence of a double bond in its structure suggests characteristic peaks in infrared (IR) spectroscopy corresponding to C=C stretching vibrations. Further structural information could be obtained using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q2: How does this compound behave in catalytic hydrogenation reactions?

A2: Research suggests that this compound exhibits interesting behavior in the presence of palladium nanoparticle catalysts. [] Specifically, when in a mixture with 1-octene, palladium nanoparticles stabilized by alkylated polyethyleneimine preferentially reduce the less hindered double bond of 1-octene. [] This highlights the selectivity of these catalysts and their potential for chemoselective hydrogenation reactions.

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